molecular formula C11H14N2OS B14385343 N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide CAS No. 88225-92-7

N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide

Cat. No.: B14385343
CAS No.: 88225-92-7
M. Wt: 222.31 g/mol
InChI Key: ISCXATRIJSKPIM-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide is an organic compound that belongs to the class of carbamoyl compounds It is characterized by the presence of both carbamoyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide typically involves the reaction of dimethylcarbamoyl chloride with a suitable thiol or thioamide precursor. One common method is the reaction of dimethylcarbamoyl chloride with N-methylbenzenecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcarbamoyl chloride: A related compound used in similar synthetic applications.

    N-Methylbenzenecarbothioamide: Shares the thioamide functional group.

    Dimethylthiocarbamoyl chloride: Another compound with similar reactivity.

Uniqueness

N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide is unique due to the presence of both carbamoyl and thioamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88225-92-7

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-(benzenecarbonothioyl)-1,3,3-trimethylurea

InChI

InChI=1S/C11H14N2OS/c1-12(2)11(14)13(3)10(15)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ISCXATRIJSKPIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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